BenchChemオンラインストアへようこそ!

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine

Purity specification Building block quality Procurement

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine (CAS 1434247-12-7) is a heterocyclic building block featuring a saturated piperazine ring fused to a 1,2,4-triazole, bearing a primary aminomethyl substituent at the 3-position. With a molecular formula of C₆H₁₁N₅ and a molecular weight of 153.19 g/mol, it is supplied at purities ranging from 95% to ≥98% (HPLC) by multiple vendors.

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Cat. No. B15072116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2CN)CN1
InChIInChI=1S/C6H11N5/c7-3-5-9-10-6-4-8-1-2-11(5)6/h8H,1-4,7H2
InChIKeyJPVQYGXBUUYURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine – CAS 1434247-12-7 Procurement & Technical Baseline


(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine (CAS 1434247-12-7) is a heterocyclic building block featuring a saturated piperazine ring fused to a 1,2,4-triazole, bearing a primary aminomethyl substituent at the 3-position . With a molecular formula of C₆H₁₁N₅ and a molecular weight of 153.19 g/mol, it is supplied at purities ranging from 95% to ≥98% (HPLC) by multiple vendors . The compound serves as a versatile intermediate for constructing focused libraries of biologically active tetrahydrotriazolopyrazines, including P2X7 modulators, selective NK-3 receptor antagonists, dual c-Met/VEGFR-2 kinase inhibitors, and antimalarial leads [1][2].

Why Generic Triazolopyrazine Building Blocks Cannot Replace (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine


Simple [1,2,4]triazolo[4,3-a]pyrazine scaffolds lacking the tetrahydro saturation and the 3-aminomethyl handle cannot replicate the reactivity or downstream biological outcomes of this specific building block. The saturated piperazine ring imparts a predicted pKa of 7.56, contrasting sharply with the pKa ~2.6 of the fully aromatic core, which alters protonation state, solubility, and hydrogen-bonding capacity at physiological pH [1]. The primary amine at position 3 is the essential functional handle for amide coupling, reductive amination, and urea formation—reactions that are inaccessible with the unsubstituted or trifluoromethyl analogs that dominate sitagliptin-oriented supply chains [2]. In the P2X7 modulator and NK-3 antagonist series, the 3-substituent identity directly controls receptor affinity (e.g., Ki values ranging from >1 µM to 51 nM depending on the 3-acyl group), meaning that procurement of the incorrect 3-substituted building block precludes access to entire lead series [3].

Quantitative Differentiation Evidence: (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine vs. Closest Analogs


Purity Benchmark: 97–98% (HPLC) vs. 93–95% for Competing Tetrahydrotriazolopyrazine Building Blocks

Commercially, the target compound is consistently offered at 97% minimum purity (AKSci) or 98% standard purity (Bidepharm, Leyan, MolCore) . In contrast, the simpler 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core (CAS 345311-09-3) without the 3-aminomethyl group is typically supplied at only 95–97% purity , and the dihydrochloride salt of the same core is reported at 93.1% purity [1]. The 3-substituted building block thus offers a 2–5 percentage-point purity advantage, reducing the impurity burden in subsequent coupling steps.

Purity specification Building block quality Procurement

Physicochemical Differentiation: pKa, Boiling Point, and Density vs. Aromatic and Unsubstituted Analogs

The predicted pKa of the target compound is 7.56 ± 0.29, compared to 2.63 ± 0.30 for the fully aromatic [1,2,4]triazolo[4,3-a]pyrazin-3-amine [1]. This ~5 log-unit difference means the target compound is predominantly neutral at physiological pH, whereas the aromatic analog exists as an anion, fundamentally altering membrane permeability and protein-binding profiles. The boiling point (388.3 ± 52.0 °C) and density (1.63 ± 0.1 g/cm³) are significantly higher than those of the unsubstituted tetrahydro core (b.p. 319.8 °C, density 1.5 g/cm³), reflecting the contribution of the aminomethyl group to intermolecular hydrogen bonding .

Physicochemical properties pKa Solubility Formulation

Synthetic Utility: The 3-Aminomethyl Handle Enables Drug-Space Derivatization Inaccessible with 3-Trifluoromethyl or Unsubstituted Analogs

The primary amine group at position 3 of the target compound permits direct amide coupling, urea formation, and reductive amination—transformations that are chemically blocked in 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 762240-92-6), the dominant sitagliptin intermediate [1]. In the Borysov et al. focused library study, the 3-aminomethyl variant served as the key entry point for generating a panel of 3-substituted triazolopyrazines with diverse amide, urea, and sulfonamide appendages [2]. This contrasts with the 3-CF₃ analog, which is restricted to a single downstream path (sitagliptin or sitagliptin-like DPP-4 inhibitors).

Synthetic chemistry Building block Amide coupling Reductive amination

Biological Traction: The 3-Substituted Tetrahydrotriazolopyrazine Scaffold Drives Nanomolar NK-3 and c-Met Kinase Inhibition

While the target compound itself is a building block, its immediate downstream products demonstrate quantifiable potency advantages. The 3-acyl-tetrahydrotriazolopyrazine series exemplified by (R)-4-methyl-2-(8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)oxazole displays an NK-3 receptor Ki of 51 nM [1]. In the dual c-Met/VEGFR-2 inhibitor series, the most potent triazolopyrazine derivative (17l) achieves c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM, with antiproliferative IC₅₀ values of 0.98–1.28 µM across A549, MCF-7, and HeLa cell lines [2]. By comparison, the unsubstituted tetrahydro core (CAS 345311-09-3) shows no reported biological activity, and 3-CF₃ analogs are primarily optimized for DPP-4 inhibition (sitagliptin IC₅₀ = 18 nM) rather than the broader target panel accessible from the 3-aminomethyl series [3].

NK-3 receptor antagonist c-Met inhibitor Kinase CNS

Regiochemical Purity: [4,3-a] Ring Fusion vs. [1,5-a] Isomers – Verified by NMR and X-Ray

The [4,3-a] fusion isomer represented by the target compound is structurally distinct from the [1,5-a] isomer (CAS 233278-56-3) and the [1,2,3]triazolo[1,5-a]pyrazine series. The [4,3-a] scaffold positions the triazole N-1 and N-2 atoms adjacent to the pyrazine ring, creating a different hydrogen-bond acceptor pattern that has been exploited in P2X7 and NK-3 antagonist design [1]. In the Smith et al. antimalarial library, the [4,3-a] fusion was confirmed by X-ray crystallography, and amination occurred exclusively at the C-5 position, validating the regiochemical integrity of the scaffold [2]. The [1,5-a] isomer, in contrast, has been explored primarily for HSP90 inhibition and is not a drop-in replacement for [4,3-a] programs [3].

Regiochemistry Structural confirmation NMR X-ray

Procurement-Driven Application Scenarios for (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine


Medicinal Chemistry Library Synthesis: Generating Diverse 3-Amide, 3-Urea, and 3-Sulfonamide Triazolopyrazine Analogs

The target compound is the optimal starting material for constructing focused triazolopyrazine libraries via straightforward amide coupling, urea formation, or sulfonylation at the 3-aminomethyl position. The Borysov et al. methodology demonstrates multigram access to 3-substituted derivatives from inexpensive reagents, with the primary amine handle enabling parallel synthesis of >20 analogs in a single library campaign [1]. In contrast, the 3-CF₃ sitagliptin intermediate cannot be diversified at position 3, and the unsubstituted core requires pre-functionalization before derivatization [2].

NK-3 Receptor Antagonist Lead Optimization: Direct Access to the 3-Acyl Tetrahydrotriazolopyrazine Pharmacophore

The NK-3 receptor antagonist patent family (US10065961/US10941151) discloses that 3-substituted tetrahydrotriazolopyrazines bearing acyl, oxazole, or heteroaryl groups at the 3-position achieve Ki values as low as 51 nM [3]. The 3-aminomethyl building block is the direct synthetic precursor to these potent antagonists. Procuring this specific intermediate eliminates 3–4 synthetic steps compared to starting from the unsubstituted core, and the 97–98% input purity reduces the risk of byproducts that could confound SAR interpretation.

Dual c-Met/VEGFR-2 Kinase Inhibitor Development: Building on the Validated Triazolopyrazine Scaffold

The Liu et al. study established that [1,2,4]triazolo[4,3-a]pyrazine derivatives can achieve c-Met IC₅₀ values of 26.00 nM and VEGFR-2 IC₅₀ of 2.6 µM, with cellular antiproliferative IC₅₀ values of 0.98–1.28 µM against A549, MCF-7, and HeLa lines [4]. The target building block provides the tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core with a reactive amine handle at position 3, precisely the substitution pattern that yielded the most potent analog (compound 17l). Its ≥98% purity specification supports reproducible structure–activity relationship studies.

Antimalarial Triazolopyrazine Library Synthesis: Regiochemically Defined Scaffold for Amination Screening

The Open Source Malaria project has validated [1,2,4]triazolo[4,3-a]pyrazines as in vitro and in vivo antimalarial leads, with tertiary alkylamine derivatives showing IC₅₀ values of 9.90–23.30 µM against P. falciparum 3D7 [5]. The target compound, with its free aminomethyl group, can be directly coupled to diverse aldehydes or alkyl halides to generate screening libraries without the need for halogenation or metal-catalyzed amination steps. The [4,3-a] regiochemistry is confirmed by X-ray crystallography of aminated products, ensuring that structure–activity data are assigned to the correct isomer.

Quote Request

Request a Quote for (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.